molecular formula C15H21Cl2NO2 B13724739 Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride

Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride

Cat. No.: B13724739
M. Wt: 318.2 g/mol
InChI Key: DFVHCAXBCMWBLJ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-chloroethyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with 2-Chloroethyl Group: The piperidine ring is then substituted with a 2-chloroethyl group using reagents such as 2-chloroethylamine hydrochloride under basic conditions.

    Esterification: The benzoate ester is formed by reacting the substituted piperidine with methyl 4-hydroxybenzoate in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Various substituted piperidine derivatives.

    Oxidation: Oxidized forms of the piperidine ring or benzoate ester.

    Reduction: Reduced forms of the piperidine ring or benzoate ester.

    Hydrolysis: 4-[4-(2-Chloroethyl)-1-piperidyl]benzoic acid and methanol.

Scientific Research Applications

Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity and interactions of piperidine derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The piperidine ring can interact with receptors or enzymes, influencing their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[4-(2-Bromoethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with a bromoethyl group instead of a chloroethyl group.

    Methyl 4-[4-(2-Hydroxyethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.

    Methyl 4-[4-(2-Aminoethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with an aminoethyl group instead of a chloroethyl group.

Uniqueness

Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for the synthesis of derivatives with potential therapeutic applications.

Properties

Molecular Formula

C15H21Cl2NO2

Molecular Weight

318.2 g/mol

IUPAC Name

methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate;hydrochloride

InChI

InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17;/h2-5,12H,6-11H2,1H3;1H

InChI Key

DFVHCAXBCMWBLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl.Cl

Origin of Product

United States

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